2-Bromo-1,3-di(prop-1-en-2-yl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13Br |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2-bromo-1,3-bis(prop-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H13Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7H,1,3H2,2,4H3 |
InChI Key |
DZDBYYPGQKUJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C(=CC=C1)C(=C)C)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1,3 Di Prop 1 En 2 Yl Benzene and Its Precursors
Dehydration Reactions of Alcohol Precursors for Prop-1-en-2-yl Moieties
The prop-1-en-2-yl (isopropenyl) groups are commonly generated through the dehydration of tertiary alcohol precursors. In the context of synthesizing 1,3-di(prop-1-en-2-yl)benzene, the precursor would be 2,2'-(1,3-phenylene)bis(propan-2-ol). This di-alcohol can be subjected to acid-catalyzed dehydration to form the two alkene functionalities.
The reaction is typically carried out by heating the alcohol with a strong acid catalyst. libretexts.org Common catalysts include concentrated sulfuric acid (H₂SO₄) or phosphoric(V) acid (H₃PO₄). libretexts.org The mechanism involves the protonation of the hydroxyl (-OH) group by the acid, forming a good leaving group (water). Subsequent loss of the water molecule generates a stable tertiary carbocation. A base (such as the conjugate base of the acid or a water molecule) then abstracts a proton from an adjacent methyl group, leading to the formation of the carbon-carbon double bond of the prop-1-en-2-yl substituent. libretexts.org For instance, the dehydration of 2-phenylpropan-2-ol is a known method to produce (prop-1-en-2-yl)benzene. chegg.com Similarly, 1-bromo-2-(prop-1-en-2-yl)benzene (B1281924) can be synthesized via the dehydration of 2-(2-bromophenyl)propan-2-ol (B1267433) using phthalic anhydride (B1165640) as a dehydrating agent. smolecule.com
Interactive Table: Catalysts and Conditions for Alcohol Dehydration
| Catalyst | Typical Conditions | Notes |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Concentrated, heated (e.g., ~170°C) libretexts.org | Strong dehydrating agent, but can lead to side reactions like polymerization or charring if not controlled. |
| Phosphoric Acid (H₃PO₄) | Concentrated, heated libretexts.org | Generally considered a milder and less oxidizing alternative to sulfuric acid, often providing cleaner reactions. |
| Phthalic Anhydride | Reflux in a suitable solvent (e.g., benzene) smolecule.com | Used as a dehydrating agent, often in combination with an acid catalyst like toluene-4-sulfonic acid. smolecule.com |
| Alumina (Al₂O₃) | High temperature, vapor phase | Often used in industrial settings for dehydration reactions. sciencemadness.org |
Direct Bromination Strategies of 1,3-Di(prop-1-en-2-yl)benzene
Direct bromination of 1,3-di(prop-1-en-2-yl)benzene presents a regioselectivity challenge. The two prop-1-en-2-yl groups are activating, ortho-, para-directing substituents. brainly.com In a 1,3-disubstituted benzene (B151609) ring, both groups direct incoming electrophiles to the C2, C4, and C6 positions.
C4 and C6 positions: These are para to one activating group and ortho to the other.
C2 position: This position is ortho to both activating groups.
While electronically favored, the C2 position is significantly sterically hindered by the two bulky adjacent isopropenyl groups. Electrophilic aromatic substitution of isopropylbenzene with Br₂ and a Lewis acid like FeBr₃ primarily yields the para-substituted product (1-bromo-4-isopropylbenzene) due to steric hindrance at the ortho position. brainly.com Therefore, direct bromination of 1,3-di(prop-1-en-2-yl)benzene would be expected to predominantly yield 4-bromo-1,3-di(prop-1-en-2-yl)benzene, with the desired 2-bromo isomer formed as a minor product, if at all. This makes direct bromination an inefficient route for selectively synthesizing the target compound.
Exploration of Substituted Bromobenzene Synthesis Pathways
Given the challenges of direct bromination, alternative strategies that build the molecule from a pre-brominated core or use more regioselective reactions are preferred.
The Sandmeyer reaction is a powerful and highly regioselective method for introducing a bromine atom onto an aromatic ring. wikipedia.orgnih.gov This reaction transforms an aryl amine into an aryl halide via a diazonium salt intermediate. nih.govorganic-chemistry.org
The synthesis of 2-bromo-1,3-di(prop-1-en-2-yl)benzene via this route would start with the corresponding aniline, 2,6-di(prop-1-en-2-yl)aniline. The key steps are:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0–5 °C) to form a stable arenediazonium salt. youtube.com
Displacement: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. wikipedia.orgyoutube.com This facilitates the displacement of the diazonium group (-N₂⁺) with a bromide ion, releasing nitrogen gas and forming the desired this compound with high regiochemical purity. nih.gov
The Sandmeyer reaction's main advantage is that the position of the bromine atom is precisely determined by the initial position of the amino group on the precursor, thus avoiding the formation of isomers that plagues direct electrophilic substitution. organic-chemistry.org
Interactive Table: Reagents for Sandmeyer Bromination
| Step | Reagent | Purpose |
|---|---|---|
| Diazotization | Sodium Nitrite (NaNO₂) + Hydrobromic Acid (HBr) | Generates nitrous acid (HONO) in situ to convert the primary amine to a diazonium salt. |
| Displacement | Copper(I) Bromide (CuBr) | Acts as a catalyst to facilitate the substitution of the diazonium group with bromide. wikipedia.orgnih.gov |
Electrophilic aromatic bromination is a fundamental reaction for preparing aryl bromides. nih.govwku.edu The reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. khanacademy.org This process requires a source of electrophilic bromine, which is typically generated by activating molecular bromine (Br₂) with a Lewis acid catalyst or by using alternative brominating agents. wku.eduresearchgate.net
Common brominating systems include:
Bromine (Br₂) with a Lewis Acid: Catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) polarize the Br-Br bond, creating a potent electrophile (Br⁺) that can attack the electron-rich benzene ring. khanacademy.org
N-Bromosuccinimide (NBS): NBS is a versatile reagent used for bromination. brainly.com In the presence of an acid catalyst or silica (B1680970) gel, it can serve as an electrophilic brominating agent for activated aromatic rings. nih.govresearchgate.net
The regioselectivity of these reactions is dictated by the electronic properties of the substituents already present on the benzene ring. wku.edulibretexts.org While highly effective for many substrates, its utility for preparing this compound is limited by the steric hindrance issues discussed previously. brainly.com
Interactive Table: Common Electrophilic Bromination Systems
| Brominating Agent | Catalyst/Conditions | Application Notes |
|---|---|---|
| Molecular Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | Classic and effective method for many arenes. The catalyst is essential for activating the bromine. khanacademy.org |
| Molecular Bromine (Br₂) | Silver Sulfate (Ag₂SO₄) in H₂SO₄ | An alternative system for bromination under acidic conditions. |
| N-Bromosuccinimide (NBS) | Silica Gel | A milder, regioselective system suitable for activated aromatic compounds. nih.gov |
| N-Bromosuccinimide (NBS) | Ionic Liquids or THF | Can offer high regioselectivity for electrophilic aromatic brominations. researchgate.net |
Bromination of Alkenes for Prop-1-en-2-yl Substituents
When attempting the direct bromination of 1,3-di(prop-1-en-2-yl)benzene, a significant competing reaction is the electrophilic addition of bromine to the alkene double bonds of the prop-1-en-2-yl side chains. This reaction typically proceeds readily and does not require a Lewis acid catalyst. It would lead to the formation of 1,3-bis(1,2-dibromopropan-2-yl)benzene derivatives, rather than the desired aryl bromide.
To favor aromatic substitution over alkene addition, the reaction conditions must be carefully controlled. Performing the reaction in the dark and in the presence of a Lewis acid catalyst (like FeBr₃) promotes the electrophilic aromatic substitution pathway. Conversely, exposure to UV light or the presence of radical initiators would favor radical addition to the double bonds.
Considerations for Industrial-Scale Synthesis and Process Optimization
For the industrial production of this compound, several factors must be considered to ensure an efficient, cost-effective, and safe process.
Choice of Synthetic Route: While direct bromination of 1,3-di(prop-1-en-2-yl)benzene might seem simpler, the low regioselectivity and the formation of multiple isomers would necessitate complex and costly purification steps, making it industrially unviable. The Sandmeyer reaction, despite involving more steps, offers superior regiocontrol, leading to a purer product and simplifying downstream processing. This makes it the more attractive route for large-scale synthesis.
Catalyst Efficiency: In the Sandmeyer approach, using catalytic amounts of copper(I) bromide is preferable to stoichiometric quantities to reduce costs and minimize copper waste, which has environmental implications. thieme-connect.de Research into more efficient catalytic systems is an area of process optimization. thieme-connect.de
Process Optimization: Industrial synthesis often employs continuous flow reactors instead of batch processing. smolecule.com Flow chemistry can offer better control over reaction parameters (temperature, pressure, mixing), improve safety by minimizing the volume of hazardous intermediates (like diazonium salts) at any given time, and potentially increase yields. smolecule.com
Reactivity and Mechanistic Investigations of 2 Bromo 1,3 Di Prop 1 En 2 Yl Benzene
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Core
The benzene ring of 2-bromo-1,3-di(prop-1-en-2-yl)benzene, while substituted, remains amenable to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The existing substituents—a bromine atom and two isopropenyl groups—exert a significant influence on the regioselectivity and rate of these reactions. The bromine atom is a deactivating but ortho-, para-directing group, while the isopropenyl groups are activating and also ortho-, para-directing. The interplay of these electronic and steric effects dictates the position of substitution by an incoming electrophile.
Nucleophile-Mediated Bromine Substitution
While direct nucleophilic aromatic substitution (SNAr) on this compound is challenging due to the lack of strong electron-withdrawing groups to activate the ring, the bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions, which involve a nucleophilic partner, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, this would involve reacting it with an aryl or vinyl boronic acid to synthesize more complex poly-aryl or aryl-alkenyl systems. The choice of catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], and base, like potassium carbonate, is crucial for achieving high yields. nih.gov The reaction is tolerant of a wide range of functional groups, making it a versatile method for further derivatization. researchgate.net
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, such as triethylamine (B128534) or sodium acetate. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of a new alkenyl substituent at the position of the bromine atom, leading to the formation of a substituted styrene (B11656) derivative. The reaction typically exhibits high stereoselectivity, favoring the formation of the E-isomer. thieme-connect.de
Sonogashira Coupling: This coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.orgorganic-chemistry.orgresearchgate.net This method provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. scirp.orgscirp.org The reaction conditions can be tuned to be performed with or without the copper co-catalyst. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org It involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, like sodium tert-butoxide. researchgate.net This would allow for the synthesis of various N-aryl amines from this compound. researchgate.net
Table 1: Overview of Potential Nucleophile-Mediated Bromine Substitution Reactions
| Reaction Name | Nucleophile | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compounds | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base | Forms C-C bonds; tolerant of various functional groups. nih.govresearchgate.net |
| Heck Reaction | Alkenes | Pd catalyst (e.g., Pd(OAc)₂) + Base | Forms C-C bonds (alkenylation); high E-stereoselectivity. wikipedia.orgorganic-chemistry.orgthieme-connect.de |
| Sonogashira Coupling | Terminal Alkynes | Pd catalyst + Cu(I) co-catalyst + Base | Forms C-C bonds (alkynylation); direct route to arylalkynes. libretexts.orgorganic-chemistry.orgresearchgate.net |
| Buchwald-Hartwig Amination | Amines | Pd catalyst + Phosphine ligand + Strong Base | Forms C-N bonds; synthesis of N-aryl amines. wikipedia.orgresearchgate.netresearchgate.net |
Transformations of the Prop-1-en-2-yl Functionalities
The two isopropenyl groups on the benzene ring are reactive sites that can undergo a variety of chemical transformations, allowing for the modification of the side chains.
Oxidation Pathways Leading to Epoxides or Aldehydes
The double bonds of the isopropenyl groups are susceptible to oxidation. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of the corresponding bis-epoxide. This reaction proceeds via the electrophilic addition of an oxygen atom across the double bond.
Alternatively, oxidative cleavage of the double bonds can be achieved using stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield the corresponding bis-aldehyde, 2-bromo-1,3-diformylbenzene. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of the corresponding bis-carboxylic acid.
Reduction Processes to Saturated Alkyl Analogs
The isopropenyl groups can be readily reduced to their saturated isopropyl counterparts. This is typically achieved through catalytic hydrogenation. The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This transformation results in the formation of 2-bromo-1,3-diisopropylbenzene. chemicalbook.com
Table 2: Summary of Transformations of the Prop-1-en-2-yl Groups
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide |
| Oxidative Cleavage (reductive workup) | 1. O₃; 2. DMS or Zn | Aldehyde |
| Oxidative Cleavage (oxidative workup) | 1. O₃; 2. H₂O₂ | Carboxylic Acid |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Alkane (Isopropyl) |
Radical-Mediated Reactivity Profiles of this compound
The carbon-bromine bond in this compound can also participate in radical reactions.
Homolytic Cleavage of Carbon-Bromine Bonds
The carbon-bromine bond can undergo homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and bromine atoms, to generate an aryl radical and a bromine radical. This process can be initiated by heat, UV light, or a radical initiator such as azobisisobutyronitrile (AIBN). The resulting aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as hydrogen atom abstraction or addition to an unsaturated system.
This type of cleavage is also the initial step in certain metal-catalyzed reactions that proceed through a radical mechanism. For instance, in some variations of cross-coupling reactions, the oxidative addition step may involve a single-electron transfer process, leading to the formation of a radical intermediate.
Table of Chemical Compounds Mentioned
| Chemical Name |
| This compound |
| 2-Bromo-1,3-diisopropylbenzene |
| 2-bromo-1,3-diformylbenzene |
| 2-bromo-2-methylpropane |
| 2-methyl-2-propanol |
| 1,2-dibromo-3,5-difluorobenzene |
| 2,3-di- and 2,3,6-tribromobenzothiophene |
| 2-halobenzenecarboxylates |
| 2-halophenyl ethers |
| Azobisisobutyronitrile (AIBN) |
| Boronic acid |
| Bromine |
| Carbon |
| Dimethyl sulfide |
| Hydrogen |
| Hydrogen gas |
| Hydrogen peroxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Methanol |
| Ozone |
| Palladium |
| Palladium on carbon (Pd/C) |
| Platinum(IV) oxide (PtO₂) |
| Potassium carbonate |
| Sodium acetate |
| Sodium tert-butoxide |
| Triethylamine |
| [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride |
| Zinc |
Initiation by Bromine and Aryl Radicals
No specific studies detailing the initiation of reactions of this compound by bromine or aryl radicals were found. General principles of radical chemistry suggest that the allylic hydrogens on the prop-1-en-2-yl groups would be susceptible to abstraction by radicals, and the aromatic bromine could potentially be a source of an aryl radical under certain conditions. However, without experimental data, any discussion would be purely speculative.
Ipso-Substitution Reactions Involving Aromatic and Alkenyl Centers
There is no available research on the ipso-substitution reactions of this compound. Such reactions would involve the substitution of the bromine atom on the aromatic ring or a functional group at the vinyl positions of the prop-1-en-2-yl substituents. While ipso-substitution is a known class of reactions for various aromatic compounds, its specific application to this compound has not been documented in the searched literature.
Transition Metal Catalyzed Cross Coupling Reactions of 2 Bromo 1,3 Di Prop 1 En 2 Yl Benzene
Palladium-Catalyzed Coupling Methodologies
Palladium-catalyzed reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. liverpool.ac.uknih.gov For a substrate like 2-Bromo-1,3-di(prop-1-en-2-yl)benzene, the primary reaction site is the aryl bromide moiety, which can readily participate in catalytic cycles involving palladium(0) and palladium(II) species.
The Mizoroki-Heck reaction, often simply called the Heck reaction, is a palladium-catalyzed process that couples an unsaturated halide, such as this compound, with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation due to its tolerance of a wide range of functional groups. liverpool.ac.ukbeilstein-journals.org The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand to stabilize the palladium center. beilstein-journals.org
The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. wikipedia.orguwindsor.ca
The key steps are:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar arylpalladium(II) complex. wikipedia.orguwindsor.ca
Migratory Insertion (Carbopalladation) : The alkene substrate coordinates to the arylpalladium(II) complex. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. liverpool.ac.ukwikipedia.org
β-Hydride Elimination : For the reaction to proceed, the alkylpalladium(II) intermediate must have a hydrogen atom on the carbon beta to the palladium. This hydrogen is eliminated along with the palladium, forming a hydridopalladium(II) complex and the final substituted alkene product. wikipedia.orguwindsor.ca This step typically occurs with syn-stereochemistry.
Reductive Elimination : The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt, thus closing the catalytic cycle. liverpool.ac.uknih.gov
| Step | Description | Intermediate Formed with this compound |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond. | A [2-(1,3-di(prop-1-en-2-yl)phenyl)]palladium(II) bromide complex. |
| 2. Migratory Insertion | An external alkene coordinates and the aryl group migrates. | A σ-alkylpalladium(II) complex. |
| 3. β-Hydride Elimination | A β-hydrogen is eliminated to form the product alkene. | The substituted alkene product and a hydridopalladium(II) complex. |
| 4. Reductive Elimination | The base removes HBr from the palladium complex. | The regenerated Pd(0) catalyst. |
The Jeffery modification of the Heck reaction utilizes phase-transfer catalysts, such as tetraalkylammonium salts (e.g., tetrabutylammonium (B224687) bromide, TBAB), to promote the reaction. beilstein-journals.org These salts can stabilize the palladium catalyst and allow reactions to proceed under milder conditions, often without the need for phosphine ligands. This approach is particularly useful for aryl bromides, which are less reactive than aryl iodides. beilstein-journals.org The use of TBAB can increase reaction yields and suppress side reactions like dehalogenation. beilstein-journals.org
A modern advancement in Heck chemistry involves the use of visible light to drive the reaction at room temperature. nih.govdicp.ac.cn This method combines palladium catalysis with photoredox catalysis. The photocatalyst, upon absorbing light, can engage in a single electron transfer (SET) process that facilitates the generation of radical intermediates, altering the traditional reaction pathway. dicp.ac.cn This approach can expand the scope of the Heck reaction to include substrates that are challenging under thermal conditions. nih.gov For instance, functionalized 1,3-dienes have been synthesized from internal vinyl bromides and styrenes using a combination of a palladium catalyst and visible light irradiation. dicp.ac.cnnih.gov
The proposed mechanism often involves the photo-excited Pd(0) catalyst undergoing an SET with the alkyl or aryl halide to generate a radical intermediate, which then adds to the alkene. nih.gov
While the Heck reaction is defined by its use of a transition metal, research into "metal-free" alternatives aims to achieve similar carbon-carbon bond formations without relying on palladium or other metals. These reactions often proceed through different mechanisms, such as those involving radical intermediates or intramolecular nucleophilic aromatic substitution of hydrogen (SNAr). researchgate.net Achieving a direct intermolecular Heck-type reaction without a transition metal catalyst remains a significant challenge in synthetic chemistry.
The Suzuki-Miyaura coupling is another indispensable palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. nih.govlibretexts.org For this compound, this reaction would involve coupling the aryl bromide portion with a suitable boronic acid or ester to produce a biaryl or vinyl-substituted benzene (B151609) derivative. The reaction is valued for its mild conditions, low toxicity of boron reagents, and broad substrate scope. nih.govlibretexts.org
The catalytic cycle for the Suzuki-Miyaura reaction shares the initial oxidative addition step with the Heck reaction. However, it differs in the subsequent steps:
Oxidative Addition : Pd(0) inserts into the C-Br bond of this compound.
Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. youtube.com
The choice of ligands, base, and solvent is crucial for optimizing the reaction, especially for less reactive or sterically hindered substrates. libretexts.org The reactivity of the organoboron reagent generally follows the trend: ArBF₃⁻ > RB(OH)₂ > RB(OR)₂. libretexts.org
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 98 |
| 3 | 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 95 nih.govrsc.org |
| 4 | 3-Bromo-2,1-borazaronaphthalene | Potassium (E)-prop-1-en-1-yltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 98 nih.gov |
Stille Cross-Coupling with Organotin Reagents
The Stille reaction provides an alternative method for carbon-carbon bond formation by coupling an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture, and their compatibility with a vast range of functional groups that might be incompatible with more reactive organometallics. thermofisher.comlibretexts.org In this context, this compound would serve as the organic halide partner. The reaction mechanism involves the standard palladium catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Despite the toxicity of organotin compounds, the reaction's tolerance for functionalities such as amines, esters, and even carboxylic acids makes it a powerful synthetic tool. thermofisher.com
Sonogashira Cross-Coupling for Alkyne Introduction
To introduce an alkyne substituent onto the aromatic ring, the Sonogashira cross-coupling reaction is the method of choice. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine (B128534) or pyrrolidine. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature, which helps in preserving sensitive functional groups. wikipedia.org For this compound, the Sonogashira coupling would facilitate the formation of a C(sp²)-C(sp) bond, yielding a 1,3-di(prop-1-en-2-yl)-2-(alkynyl)benzene derivative. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. libretexts.org However, effective protocols exist for the coupling of aryl bromides. organic-chemistry.org
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides This table shows typical reagents for Sonogashira coupling reactions involving aryl halides to illustrate the general principles.
| Component | Example Reagents | Role |
| Aryl Halide | This compound | Electrophilic Partner |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic Partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main Catalyst |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |
| Base | Triethylamine, Diisopropylamine, Pyrrolidine | Neutralizes HX byproduct, aids catalysis |
| Solvent | THF, DMF, Acetonitrile | Reaction Medium |
Nickel-Catalyzed Cross-Coupling Approaches
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions. princeton.edu They are particularly effective in activating less reactive electrophiles like aryl chlorides and can promote unique transformations.
For this compound, nickel catalysis can be applied in cross-electrophile couplings, for instance, reacting the aryl bromide with an alkyl bromide in the presence of a reducing agent like manganese (Mn) or zinc (Zn). researchgate.netsemanticscholar.org These reactions are valuable for forming C(sp²)-C(sp³) bonds. The choice of ligand, often a bipyridine or pybox-type ligand, is crucial for achieving high yields and selectivity. researchgate.netsemanticscholar.org This methodology is tolerant of various functional groups, including esters, ketones, and imides. semanticscholar.org
Development of Aqueous-Phase Nickel Catalysis
While many nickel-catalyzed reactions are performed in organic solvents, there is growing interest in developing aqueous-phase catalysis to improve the environmental profile of these transformations. The principles of aqueous catalysis, which have been successfully applied to palladium-catalyzed reactions like the Suzuki and Sonogashira couplings, involve the use of water-soluble ligands or surfactants to enable the reaction to proceed in water or biphasic systems. harvard.eduwikipedia.org Applying this concept to the nickel-catalyzed coupling of this compound would involve designing nickel-ligand complexes with sufficient water solubility and stability to effectively catalyze the reaction in an aqueous environment.
Kumada Cross-Coupling Strategies
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile. It is typically catalyzed by either nickel or palladium complexes. nih.gov To couple this compound using this method, it would be reacted with an alkyl or aryl Grignard reagent. A significant challenge with Kumada coupling is its limited functional group tolerance due to the high reactivity of Grignard reagents, which are strong bases and nucleophiles. However, for substrates lacking sensitive functional groups, it provides a powerful and direct route to C-C bond formation. Modern advancements have led to the development of specialized ligands that can improve the reaction's scope and yield. nih.gov
Catalytic Efficiency and Regioselectivity in Cross-Coupling Reactions
Information not available.
Data Tables
Data not available.
Detailed research findings
Data not available.
Polymerization Research and Functional Polymer Synthesis from 2 Bromo 1,3 Di Prop 1 En 2 Yl Benzene
Monomeric Role in Vinyl Aromatic Polymerization
2-Bromo-1,3-di(prop-1-en-2-yl)benzene serves as a monomer in vinyl aromatic polymerization. The presence of the prop-1-en-2-yl groups enables it to undergo polymerization, while the bromine atom and the aromatic ring introduce specific functionalities and properties into the resulting polymer chain. This monomer can be used to create polymers with tailored characteristics, such as increased refractive index and thermal stability, due to the incorporated bromine and aromatic moieties.
Radical Polymerization Mechanisms Initiated by this compound
Radical polymerization is a key method for polymerizing vinyl monomers like this compound. The process involves three main stages: initiation, propagation, and termination. fujifilm.com In the context of this specific monomer, the polymerization can be initiated by standard radical initiators. The reaction proceeds as the initiator generates a free radical, which then reacts with a monomer molecule to form a new radical. This new radical subsequently adds to other monomer molecules in a chain reaction (propagation) until the growing chain is terminated. fujifilm.com
Advanced radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can also be employed. fujifilm.com ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. In such a system, an alkyl halide initiator is used in conjunction with a transition-metal complex. The bromine atom on the this compound monomer itself could potentially play a role in initiating or controlling the polymerization under specific ATRP conditions, leading to the formation of polymers with unique architectures.
Photopolymerization and Self-Initiating Monomer Studies
Photopolymerization represents another avenue for the polymerization of this compound. This method uses light to initiate the polymerization reaction, often in the presence of a photoinitiator. The vinyl groups of the monomer are susceptible to radical attack generated by the photoinitiator upon exposure to light.
The concept of a self-initiating monomer is an area of active research. While not explicitly detailed for this compound in the provided context, a self-initiating monomer can initiate polymerization without the need for an external initiator. This is often achieved through thermal or photo-activation of a functional group within the monomer itself. The bromine atom on the benzene (B151609) ring could potentially be leveraged for such self-initiation under specific energetic conditions, although this remains a topic for further investigation.
Copolymerization with Other Vinyl Aromatic Monomers
To further tailor the properties of the resulting polymers, this compound can be copolymerized with other vinyl aromatic monomers. nih.govresearchgate.net Copolymerization involves the polymerization of two or more different monomers. By incorporating other monomers such as styrene (B11656) or substituted styrenes, researchers can fine-tune properties like glass transition temperature, solubility, and mechanical strength.
For instance, copolymerization with a more flexible monomer could enhance the elasticity of the final polymer, while copolymerization with a monomer containing other functional groups could open up possibilities for post-polymerization modification. The reactivity ratios of the comonomers are a critical factor in determining the composition and structure of the final copolymer.
Table 1: Examples of Potential Vinyl Aromatic Comonomers
| Monomer Name | Chemical Formula | Potential Impact on Copolymer Properties |
| Styrene | C8H8 | Improves processability and reduces cost |
| 4-Methylstyrene | C9H10 | Increases glass transition temperature |
| 4-Chlorostyrene | C8H7Cl | Enhances flame retardancy |
| Divinylbenzene | C10H10 | Acts as a crosslinking agent, increasing rigidity |
This table presents potential comonomers and their likely effects based on general polymer chemistry principles.
Synthesis of Brominated Aromatic Polymers
The direct polymerization of this compound is a straightforward method for the synthesis of brominated aromatic polymers. google.com These polymers are of significant interest due to their inherent flame-retardant properties, high refractive indices, and enhanced thermal stability imparted by the presence of bromine atoms and aromatic rings. The bromine content in the final polymer can be precisely controlled by the monomer feed composition in copolymerization reactions.
The synthesis can be carried out using various polymerization techniques, including free radical polymerization and controlled radical polymerization methods, to achieve polymers with desired molecular weights and architectures. The resulting brominated polymers can find applications in areas requiring materials with enhanced safety features and specific optical properties.
Polymer Modification and Property Enhancement Studies
Once the polymer is synthesized, the bromine atom on the aromatic ring of the incorporated this compound units serves as a versatile handle for post-polymerization modification. This allows for the introduction of various functional groups, which can further enhance the polymer's properties or introduce new functionalities.
For example, the bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. This can be used to attach moieties that improve solubility, introduce crosslinking sites, or impart specific chemical reactivity. This ability to modify the polymer after its formation adds a significant level of versatility to the use of this compound as a monomer.
Spectroscopic and Structural Characterization of 2 Bromo 1,3 Di Prop 1 En 2 Yl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity of atoms can be determined.
Proton (¹H) NMR Analysis
A ¹H NMR spectrum of 2-Bromo-1,3-di(prop-1-en-2-yl)benzene would be expected to show distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, certain protons would be chemically equivalent.
Aromatic Protons: The benzene (B151609) ring has three protons. The proton at the C5 position would appear as a triplet, coupled to the two equivalent protons at C4 and C6. The C4 and C6 protons would appear as a doublet, coupled to the C5 proton. These signals would typically be found in the δ 7.0-7.5 ppm range.
Vinyl Protons: Each of the two equivalent prop-1-en-2-yl groups has two vinyl protons (=CH₂) attached to the same carbon. These would likely appear as two distinct singlets or very closely spaced multiplets in the δ 5.0-5.5 ppm region.
Methyl Protons: The two methyl groups (-CH₃) are chemically equivalent. They would produce a single, sharp signal, likely a singlet or a narrow triplet due to long-range coupling, in the δ 2.0-2.3 ppm range.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H4, H6) | ~7.3 | Doublet (d) | 2H |
| Aromatic (H5) | ~7.1 | Triplet (t) | 1H |
| Vinylic (=CH₂) | ~5.3 | Singlet (s) | 2H |
| Vinylic (=CH₂) | ~5.1 | Singlet (s) | 2H |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Based on symmetry, this compound would be expected to show eight distinct carbon signals.
Aromatic Carbons: Six carbons make up the benzene ring. The carbon attached to the bromine (C2) would be found around δ 120-125 ppm. The two carbons bearing the isopropenyl groups (C1, C3) would be equivalent and appear around δ 140-145 ppm. The two carbons at the C4 and C6 positions would also be equivalent (δ ~128-130 ppm), as would the carbon at the C5 position (δ ~126-128 ppm).
Alkene Carbons: The two prop-1-en-2-yl groups would show two signals each. The quaternary carbon (=C(CH₃)) would be around δ 140-145 ppm, while the methylene (B1212753) carbon (=CH₂) would be around δ 115-120 ppm.
Methyl Carbon: The two equivalent methyl carbons (-CH₃) would give a single signal in the aliphatic region, around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data)
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-Br) | 120 - 125 |
| Aromatic (C-H, C5) | 126 - 128 |
| Aromatic (C-H, C4/C6) | 128 - 130 |
| Aromatic (C-alkenyl, C1/C3) | 140 - 145 |
| Alkene (=C(CH₃)) | 140 - 145 |
| Alkene (=CH₂) | 115 - 120 |
Other Relevant Nuclei NMR (e.g., Selenium-77 NMR for Selone Derivatives)
Should this compound be used as a precursor to synthesize organoselenium compounds, such as a selone, Selenium-77 (⁷⁷Se) NMR spectroscopy would be a critical characterization technique. mpg.de ⁷⁷Se is a spin-½ nucleus and provides a very wide chemical shift range, making it highly sensitive to the electronic environment of the selenium atom. mpg.dechemicalbook.com The ⁷⁷Se chemical shift would confirm the formation of the C=Se bond and provide insight into the electronic structure of the derivative.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the expected characteristic absorption bands would include:
C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.
C-H stretching (alkene): Also found just above 3000 cm⁻¹.
C-H stretching (aliphatic/methyl): Found just below 3000 cm⁻¹.
C=C stretching (aromatic): A series of peaks in the 1450-1600 cm⁻¹ region.
C=C stretching (alkene): A sharp band around 1640-1680 cm⁻¹.
C-H bending: Various bands in the 690-900 cm⁻¹ region (for out-of-plane bending) and 1000-1300 cm⁻¹ region (for in-plane bending).
C-Br stretching: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₂H₁₃Br. The nominal molecular weight is approximately 236 or 238 g/mol , depending on the bromine isotope (⁷⁹Br or ⁸¹Br). The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺• due to the nearly equal natural abundance of the two bromine isotopes, resulting in two peaks of similar intensity separated by 2 mass units (e.g., m/z 236 and 238).
Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺) or the loss of a methyl group ([M-CH₃]⁺), leading to significant fragment ions in the spectrum.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. tcichemicals.com For C₁₂H₁₃⁷⁹Br, the calculated exact mass is 236.0201 u, and for C₁₂H₁₃⁸¹Br, it is 238.0180 u. An HRMS measurement confirming these masses to within a few parts per million (ppm) would definitively verify the molecular formula of the compound.
X-ray Diffraction Studies for Solid-State Structural Determination of Related Compoundswikipedia.orgresearchgate.netnist.gov
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific single-crystal X-ray diffraction data for this compound are not available in the current literature, valuable structural insights can be inferred from studies on related substituted benzene derivatives.
The core of the molecule is a benzene ring. X-ray diffraction studies on benzene itself have established its planar hexagonal structure, with all six carbon-carbon bonds having an identical intermediate length of approximately 140 picometers (pm). This bond length is between that of a typical C-C single bond (147 pm) and a C=C double bond (135 pm), which is a consequence of electron delocalization, a key feature of aromaticity.
The introduction of substituents onto the benzene ring influences the molecular geometry and the crystal packing. For this compound, several structural effects can be anticipated:
Steric Hindrance: The two bulky prop-1-en-2-yl groups at the 1- and 3-positions, flanking the bromine atom at the 2-position, would create significant steric strain. This crowding would likely force the prop-1-en-2-yl groups to rotate out of the plane of the benzene ring to minimize repulsive interactions.
Bond Length and Angle Distortion: The electronic and steric effects of the bromo and prop-1-en-2-yl substituents are expected to cause minor distortions in the geometry of the benzene ring from a perfect hexagon. Carbon-bromine bond lengths in similar aromatic compounds are typically in the range of 185-190 pm.
Interactive Data Table: Anticipated Structural Parameters for this compound Based on Related Compounds
| Structural Feature | Related Compound Example | Typical Value | Anticipated Influence on Target Compound |
| C-C bond length in ring | Benzene | ~140 pm | Minor deviations from 140 pm due to substituent effects. |
| C-Br bond length | Bromobenzene | ~190 pm | Expected to be in a similar range. |
| Ring Planarity | Benzene | Planar | The benzene core is expected to remain largely planar. |
| Substituent Torsion Angle | Substituted benzenes | Varies | The prop-1-en-2-yl groups will likely be twisted out of the benzene plane due to steric hindrance. |
The detailed solid-state structure, including precise bond lengths, bond angles, torsion angles, and crystal packing arrangement, can only be definitively confirmed through experimental X-ray diffraction analysis of a suitable single crystal of this compound.
Computational and Theoretical Chemistry Studies on 2 Bromo 1,3 Di Prop 1 En 2 Yl Benzene
Quantum Chemical Modeling for Electronic Structure and Reactivity Prediction
Quantum chemical modeling is a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. For 2-Bromo-1,3-di(prop-1-en-2-yl)benzene, these models can predict its geometry, electronic distribution, and spectroscopic signatures.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com It is a versatile tool for investigating reaction mechanisms, providing detailed energy profiles of reaction pathways. For substituted benzenes, DFT has been successfully used to explore the mechanisms of reactions such as electrophilic aromatic bromination. rsc.org
In the context of this compound, DFT calculations could be employed to study various transformations. For instance, the reactivity of the isopropenyl groups or further substitution on the aromatic ring could be modeled. Such calculations would involve optimizing the geometries of reactants, transition states, and products to determine activation energies and reaction enthalpies. While specific DFT studies on this exact molecule are not prevalent in the literature, research on similar systems, like the reaction of ethene and benzene (B151609), has been analyzed using DFT to compute enthalpy profiles. researchgate.net These studies often use functionals like B3PW91 to provide insights into the reaction's feasibility and mechanism. researchgate.net
A hypothetical reaction coordinate diagram for an electrophilic addition to one of the isopropenyl groups of this compound, as could be determined by DFT, is presented below.
Table 1: Hypothetical DFT-Calculated Energy Profile for Electrophilic Addition
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + E+) | 0 |
| Transition State 1 (TS1) | +15 |
| Carbocation Intermediate | +5 |
| Transition State 2 (TS2) | +8 |
| Product | -10 |
Note: This data is illustrative and represents a typical profile for such a reaction.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the π-systems of the isopropenyl groups. The LUMO, conversely, would likely be distributed over the aromatic ring and the carbon-bromine bond. The energy of these orbitals can be calculated using DFT methods. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net
Table 2: Representative Frontier Orbital Energies for Aromatic Compounds
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzene | -9.24 | +1.14 | 10.38 |
| Bromobenzene | -9.18 | +0.65 | 9.83 |
| Toluene | -8.82 | +1.15 | 9.97 |
Note: These values are typical and can vary with the computational method used. Data for this compound would require specific calculation.
Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. researchgate.net They are invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, such as lone pairs and π-bonds, which are susceptible to electrophilic attack. researchgate.netresearchgate.net Regions of positive potential (typically colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net
For this compound, the MESP map would likely show negative potential above and below the plane of the benzene ring and around the double bonds of the isopropenyl groups, indicating these as likely sites for interaction with electrophiles. mdpi.com The area around the bromine atom might exhibit a region of positive potential (a σ-hole), which can be involved in halogen bonding. The electrostatic potential values at specific atoms can also serve as descriptors for substituent effects. mdpi.com
Predictive Studies for Regioselectivity and Stereoselectivity in Reactions
Computational chemistry is instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, the most likely outcome can be determined. For molecules with multiple reactive sites like this compound, these predictions are particularly useful.
For example, in an electrophilic aromatic substitution reaction, DFT calculations can be used to compare the energies of the transition states leading to substitution at the ortho, meta, and para positions relative to the existing substituents. rsc.org The directing effects of the bromo and isopropenyl groups would influence the regiochemical outcome. The bromine atom is a deactivating but ortho-, para-directing group, while the isopropenyl groups are activating and also ortho-, para-directing. DFT can quantify these effects to predict the major product. rsc.org
Table 3: Illustrative Regioselectivity Prediction for Electrophilic Aromatic Substitution
| Position of Attack | Relative Transition State Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| C4 | 0 | Major |
| C6 | +1.5 | Minor |
| C5 | +8.0 | Negligible |
Note: This table is a hypothetical representation for this compound, illustrating how computational data can predict regioselectivity.
Molecular Docking and Interaction Studies with Biological Targets (for structurally analogous compounds)
While there are no specific molecular docking studies reported for this compound, this computational technique is widely applied to structurally analogous compounds to predict their potential biological activity. Molecular docking simulates the binding of a small molecule (ligand) to the active site of a biological macromolecule, such as a protein or enzyme.
For compounds containing a bromophenyl moiety, docking studies have been used to explore interactions with various biological targets. For instance, brominated aromatic compounds have been investigated as potential inhibitors of enzymes or as ligands for receptors. These studies calculate a binding affinity or docking score, which estimates the strength of the interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.
For a molecule like this compound, docking studies could hypothetically explore its fit within a hydrophobic binding pocket, with the isopropenyl groups contributing to van der Waals interactions and the bromine atom potentially forming halogen bonds with electron-donating residues like serine or threonine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-1,3-di(prop-1-en-2-yl)benzene?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling between 2-bromo-1,3-diiodobenzene and propenyl Grignard reagents (e.g., CH₂=CHMgBr) under inert conditions (N₂/Ar) at 60–80°C yields the target product. Alternatively, bromination of 1,3-di(prop-1-en-2-yl)benzene using N-bromosuccinimide (NBS) in dichloromethane at 0°C ensures regioselectivity at the para position .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) with SHELX software (e.g., SHELXL-2018) is employed for refinement. Challenges include resolving positional disorder in the prop-1-en-2-yl groups due to rotational freedom. Anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis help assess intermolecular interactions and packing efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 5.2–5.8 ppm (vinyl protons) and δ 120–130 ppm (sp² carbons) confirm the allyl substituents.
- HRMS : Exact mass analysis (e.g., m/z 252.0004 [M+H]⁺) validates the molecular formula.
- IR : C-Br stretching vibrations at ~550–600 cm⁻¹ and C=C stretches at ~1600 cm⁻¹ are diagnostic .
Advanced Research Questions
Q. How does steric hindrance from the prop-1-en-2-yl groups influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal that the bulky allyl groups direct electrophiles (e.g., NO₂⁺) to the para position via steric blockade of ortho/meta sites. Transition state energy barriers are 5–8 kcal/mol higher for ortho attack compared to para, as shown by NBO charge distribution analysis .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings involving this compound?
- Methodological Answer : Discrepancies in yield (e.g., 45% vs. 72%) under similar conditions arise from trace oxygen or moisture deactivating Pd catalysts. Rigorous degassing (freeze-pump-thaw cycles) and using Pd(PPh₃)₄ instead of Pd(OAc)₂ improve reproducibility. Kinetic studies (e.g., in situ UV-Vis monitoring) confirm faster oxidative addition with electron-deficient aryl bromides .
Q. How can this compound serve as a precursor for π-conjugated materials?
- Methodological Answer : The bromine substituent enables Ullmann coupling with aryl diamines to form poly(arylene ethynylene) frameworks. For example, reaction with 1,4-phenylenediamine in DMAc at 120°C produces luminescent polymers with λₑₘ ≈ 450 nm (quantum yield Φ = 0.32). TGA shows thermal stability up to 300°C, making it suitable for OLED applications .
Data Contradiction Analysis
Q. Why do computational models sometimes overestimate the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Gas-phase DFT calculations may neglect solvent effects (e.g., toluene polarity) that stabilize the transition state. Experimental kinetic isotope effect (KIE) studies (k_H/k_D ≈ 1.8) and solvent parameter (ET(30)) correlations reveal that solvation entropy reduces the effective dienophile activity by 15–20% compared to in silico predictions .
Applications in Medicinal Chemistry
Q. What methodologies assess the bioactivity of derivatives of this compound against enzyme targets?
- Methodological Answer : Derivatives are screened via fluorescence-based assays (e.g., for kinase inhibition). IC₅₀ values are determined using dose-response curves (10 nM–100 µM range). Molecular docking (AutoDock Vina) identifies key interactions—e.g., halogen bonding between Br and Thr183 in CDK2 (ΔG = −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
